5-(2-FLUOROBENZAMIDO)-N-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
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Overview
Description
5-(2-FLUOROBENZAMIDO)-N-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FLUOROBENZAMIDO)-N-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the reaction of 2-fluorobenzoyl chloride with 2-methylphenylamine to form an intermediate, which is then reacted with 1-phenyl-1H-pyrazole-4-carboxylic acid under specific conditions to yield the final product . The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-FLUOROBENZAMIDO)-N-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-FLUOROBENZAMIDO)-N-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Mechanism of Action
The mechanism of action of 5-(2-FLUOROBENZAMIDO)-N-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
3-[(2-fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate: This compound shares structural similarities but differs in its functional groups and overall activity.
Other pyrazole derivatives: These compounds often exhibit similar biological activities but may vary in their potency and selectivity.
Uniqueness
5-(2-FLUOROBENZAMIDO)-N-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C24H19FN4O2 |
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Molecular Weight |
414.4g/mol |
IUPAC Name |
5-[(2-fluorobenzoyl)amino]-N-(2-methylphenyl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C24H19FN4O2/c1-16-9-5-8-14-21(16)27-24(31)19-15-26-29(17-10-3-2-4-11-17)22(19)28-23(30)18-12-6-7-13-20(18)25/h2-15H,1H3,(H,27,31)(H,28,30) |
InChI Key |
NOGLAXKSKQELMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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